molecular formula C28H31NO2 B5184685 N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine

Cat. No. B5184685
M. Wt: 413.5 g/mol
InChI Key: CTWRCDCZSVQVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine, also known as 25B-NBOMe, is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 2003, and since then, it has gained popularity as a recreational drug due to its hallucinogenic properties. However, it is important to note that the use of this compound for recreational purposes is illegal and dangerous.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine is not fully understood, but it is believed to act primarily as a partial agonist at the serotonin 2A receptor. This results in altered sensory perception, mood, and cognition. It may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, which could contribute to its effects.
Biochemical and physiological effects:
The effects of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine on the body are complex and can vary depending on the dose and individual. Some of the reported effects include altered perception of time and space, visual and auditory hallucinations, euphoria, and increased heart rate and blood pressure. It may also cause nausea, vomiting, and anxiety in some individuals.

Advantages and Limitations for Lab Experiments

The use of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine in laboratory experiments has several advantages, including its high potency and selectivity for the serotonin 2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its use is limited by its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, researchers could investigate its potential as an analgesic or as a tool for studying the role of the serotonin 2A receptor in various physiological processes. However, it is important to note that the use of this compound for research purposes should be conducted with caution and in accordance with ethical guidelines.

Synthesis Methods

The synthesis of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine involves several steps and requires specialized equipment and knowledge. The starting material for the synthesis is 2C-B, which is a well-known psychedelic drug. The synthesis involves the addition of various reagents and catalysts to the 2C-B molecule, which results in the formation of N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine. The entire process is complex and requires careful monitoring to ensure the purity and quality of the final product.

Scientific Research Applications

Despite its popularity as a recreational drug, N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine has also been studied for its potential therapeutic applications. One study found that it has a high affinity for the serotonin 2A receptor, which is involved in regulating mood and cognition. This suggests that it may have potential as a treatment for depression and anxiety disorders. Additionally, researchers have investigated its potential as an analgesic, as it has been shown to have pain-relieving properties in animal models.

properties

IUPAC Name

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2/c1-4-5-16-29(19-22-12-8-6-9-13-22)20-24-17-27-25(18-26(24)30-3)28(21(2)31-27)23-14-10-7-11-15-23/h6-15,17-18H,4-5,16,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRCDCZSVQVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC3=C(C=C2OC)C(=C(O3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]butan-1-amine

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